molecular formula C8H9N3 B3052960 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-25-3

2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3052960
CAS No.: 4931-25-3
M. Wt: 147.18 g/mol
InChI Key: UNYGAMMRUUNCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich bicyclic heterocyclic compound characterized by a fused triazole and pyridine ring system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)10-11(8)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYGAMMRUUNCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292147
Record name 2,6-dimethyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-25-3
Record name 2,6-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4931-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl(1,2,4)triazolo(1,5-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and environmentally friendly oxidizers is preferred to ensure high yields and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been identified as a potential inhibitor of AXL receptor tyrosine kinase, which is implicated in various cancers including breast, lung, and gastric cancers. Inhibition of AXL can lead to reduced tumor proliferation and metastasis. A study demonstrated that certain derivatives of triazolo[1,5-a]pyridine exhibited significant anticancer properties through the modulation of this pathway .

1.2 Inflammation and Immune Response

Recent research highlighted the efficacy of 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists. These compounds showed promising results in reducing IL-17A production in cytokine expression models, indicating potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. Specifically, one derivative demonstrated a dose-dependent inhibition of IL-17A production in animal models .

Synthesis Techniques

2.1 Microwave-Mediated Synthesis

A notable advancement in synthesizing this compound is the development of a microwave-mediated method that is catalyst-free and eco-friendly. This method yielded high purity and efficiency (up to 83%) in producing the compound from simple precursors under optimized conditions .

Synthesis MethodYield (%)Conditions
Microwave-mediated83Toluene at 120 °C for 24 h
Traditional refluxVariesDepends on solvent used

Case Studies

3.1 Case Study: RORγt Inhibition

In a study focusing on the RORγt pathway, a novel analogue derived from this compound was evaluated for its pharmacokinetic profile and biological activity. The compound exhibited an IC50 value of 41 nM against RORγt transcriptional activity and demonstrated favorable stability in human liver microsomes. This positions it as a strong candidate for further development in treating inflammatory diseases .

3.2 Case Study: Cancer Therapeutics

Another investigation into the anticancer properties of triazolo compounds revealed that derivatives effectively inhibited cellular proliferation in various cancer cell lines through AXL inhibition mechanisms. The study emphasized their potential as therapeutic agents for multiple cancer types due to their ability to disrupt key signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for retinoic acid-related orphan receptor gamma, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular processes. As an inhibitor of prolyl hydroxylase domain-containing protein 1, it prevents the hydroxylation of hypoxia-inducible factors, thereby affecting cellular responses to hypoxia .

Comparison with Similar Compounds

Core Scaffold Variations :

  • [1,2,4]Triazolo[1,5-a]pyrimidines: These derivatives replace the pyridine ring with a pyrimidine ring, as seen in 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. They are synthesized via multi-component Biginelli-like reactions and exhibit antiproliferative activity .
  • Pyrazolo[1,5-a]pyridines : These compounds, such as pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine, are synthesized via reactions involving heterocyclic amines and diazonium salts. Their structural diversity supports applications in antimicrobial and anticancer research .

Substituent Effects :

Compound Name Substituents Synthesis Method Key Properties Biological Activity
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine 2,6-CH₃ Not explicitly reported High lipophilicity (inferred) Underexplored
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br Halogenation of parent core Soluble in organic solvents Intermediate for drug discovery
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine 5,7-Cl₂ Chlorination reactions Molecular weight: 188.01 g/mol Potential antiparasitic agent (inferred from Cu(II) complexes )
2,7-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine 2,7-CH₃; 6-NO₂ Nitro-group introduction Density: 1.49 g/cm³; pKa: 1.76 Structural analog for agrochemical studies
Physicochemical Properties
  • Lipophilicity : Methyl groups in 2,6-dimethyl derivatives likely increase logP compared to polar substituents (e.g., carboxamides or nitro groups). For example, 2,7-dimethyl-6-nitro analogs have a predicted pKa of 1.76, indicating enhanced solubility in acidic environments .
  • Synthetic Accessibility : Microwave-mediated synthesis (e.g., catalyst-free methods for 1,2,4-triazolo[1,5-a]pyridines) offers rapid, eco-friendly routes , but 2,6-dimethyl derivatives may require tailored conditions due to steric effects.

Biological Activity

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Inverse Agonism : It acts as an inverse agonist for retinoic acid-related orphan receptor gamma (RORA), modulating gene expression and cellular processes.
  • Enzyme Inhibition : It inhibits prolyl hydroxylase domain-containing protein 1 (PHD1), affecting hypoxia-inducible factors and cellular responses to hypoxia.
  • Janus Kinase Inhibition : The compound has demonstrated inhibitory effects on Janus kinases 1 and 2 (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and immune responses.

The mechanism of action involves binding to specific receptors and enzymes:

  • As an inverse agonist , it binds to RORA, leading to decreased receptor activity and subsequent downregulation of target genes.
  • By inhibiting PHD1 , it prevents the hydroxylation of hypoxia-inducible factors (HIFs), stabilizing them and enhancing their activity under low oxygen conditions.
  • The inhibition of JAKs interferes with the JAK-STAT signaling pathway, which is pivotal in the regulation of immune responses and hematopoiesis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
1,2,4-Triazolo[1,5-a]pyrimidinesEnzyme inhibition and receptor modulationDifferent ring fusion pattern
1,2,4-Triazolo[1,5-c]pyrimidinesSimilar applications in medicinal chemistryVariations in substitution patterns
5-(6-methylpyridin-2-yl)-1H-imidazolesSelective inhibitors for TGF-β type I receptor kinaseHigher potency and selectivity

The distinct substitution pattern of this compound contributes to its specific biological activities compared to these related compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that derivatives containing the triazolo-pyridine scaffold showed potent inhibition against TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM. This suggests potential as an oral cancer immunotherapeutic agent .
  • Antimicrobial Activity : Research indicates that copper(II) complexes derived from triazolopyridine derivatives exhibit significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. These complexes showed low toxicity towards normal cells while effectively inhibiting biofilm formation .

Q & A

What are the common synthetic routes for 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves cyclization of hydrazone precursors with electrophilic reagents. For example, hydrazone derivatives react with arylidenemalononitriles or aliphatic aldehydes in ethanol under basic catalysis (e.g., piperidine) to form triazolo[1,5-a]pyridine cores . Reaction time (3–5 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1 molar ratio of hydrazone to aldehyde) are critical for minimizing byproducts. Impurities often arise from incomplete cyclization, detectable via TLC monitoring .

How can reaction conditions be optimized to improve yields of 2,6-dimethyl derivatives during cyclization?

Answer:
Optimization involves:

  • Catalyst screening : Piperidine vs. DBU for base-catalyzed cyclization (piperidine favors fewer side reactions) .
  • Temperature control : Reflux in ethanol (80°C) enhances kinetics without decomposition .
  • Solvent selection : Polar aprotic solvents (DMF) improve solubility of hydrophobic intermediates but may require post-reaction purification .
    Yields >70% are achievable with precise stoichiometry and inert atmospheres to prevent oxidation .

What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Methyl protons at δ 2.1–2.3 ppm (singlet) and pyridine/triazole carbons at δ 145–160 ppm .
  • IR : Absence of NH stretches (~3200 cm⁻¹) confirms cyclization; C≡N/C=O stretches (2210–1680 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for derivatives) confirm molecular weight .

How can researchers resolve ambiguous spectral data for triazolo[1,5-a]pyridine derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., methyl vs. aromatic protons) .
  • X-ray crystallography : Defines regiochemistry in cases of positional isomerism (e.g., methyl vs. bromo substitution) .
  • Computational modeling : DFT calculations predict chemical shifts and verify tautomeric forms .

What in vitro assays are suitable for evaluating the antimicrobial activity of 2,6-dimethyl-triazolo[1,5-a]pyridines?

Answer:

  • Agar dilution method : Determines MICs against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) .
  • Broth microdilution : Assess fungal inhibition (e.g., C. albicans) with IC50 values .
  • Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects over 24 hours .

How should discrepancies in bioactivity data between 2,6-dimethyl derivatives and brominated analogs be analyzed?

Answer:

  • Structural comparisons : Bromine’s electronegativity may enhance target binding (e.g., enzyme active sites) vs. methyl’s steric effects .
  • Solubility testing : Brominated analogs often show lower aqueous solubility, affecting bioavailability .
  • Enzyme inhibition assays : Compare IC50 values for targets like kinases or adenosine receptors to identify substituent-specific trends .

What role does the methyl group at positions 2 and 6 play in modulating biological activity?

Answer:

  • Steric effects : Methyl groups restrict rotational freedom, potentially improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Electron donation : Methyl enhances electron density on the triazole ring, altering π-π interactions with aromatic residues in proteins .
  • Comparative SAR : Methyl derivatives often show reduced cytotoxicity compared to halogenated analogs, balancing potency and safety .

What techniques are used to study the interaction of 2,6-dimethyl-triazolo[1,5-a]pyridines with biological targets?

Answer:

  • Molecular docking : Predicts binding modes to receptors (e.g., VEGFR-2 or JAK kinases) using software like AutoDock .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • Surface plasmon resonance (SPR) : Measures real-time interaction kinetics (kon/koff) .

What challenges arise when scaling up the synthesis of 2,6-dimethyl-triazolo[1,5-a]pyridines?

Answer:

  • Catalyst recovery : Homogeneous catalysts (e.g., CuI) require costly separation; heterogeneous alternatives (e.g., Cu/C) are being explored .
  • Exothermicity control : Large-scale cyclization risks thermal runaway; jacketed reactors with cooling loops are essential .
  • Purification : Column chromatography is impractical; recrystallization or distillation must be optimized for high throughput .

How should researchers address contradictory solubility data reported for 2,6-dimethyl-triazolo[1,5-a]pyridines?

Answer:

  • Solvent polarity testing : Compare solubility in DMSO (high) vs. water (low) to establish logP values .
  • pH-dependent studies : Assess ionization in buffered solutions (pH 1–10) to identify protonation sites affecting solubility .
  • Co-solvent screening : Use PEG or cyclodextrins to enhance aqueous solubility for in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.